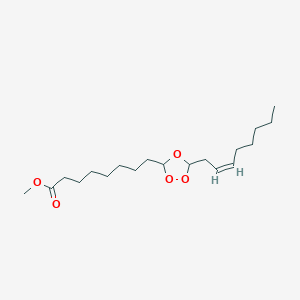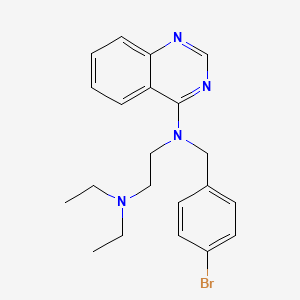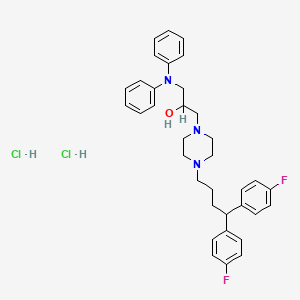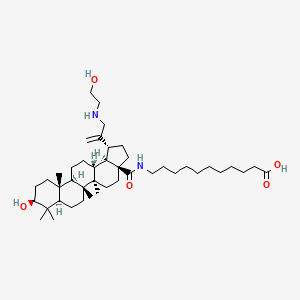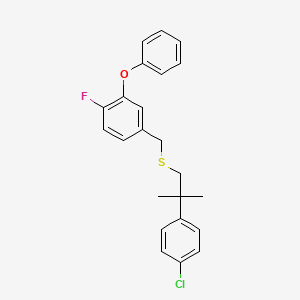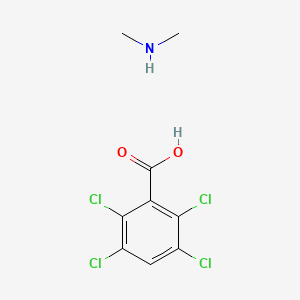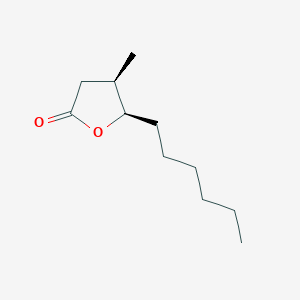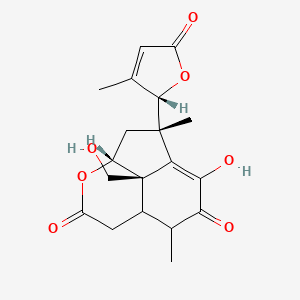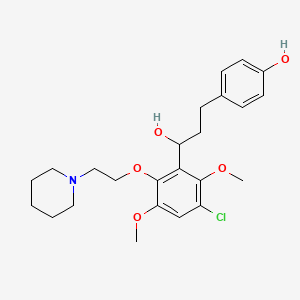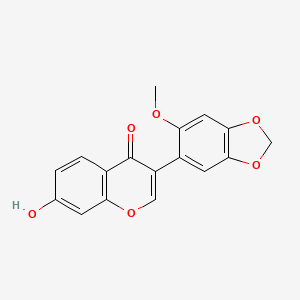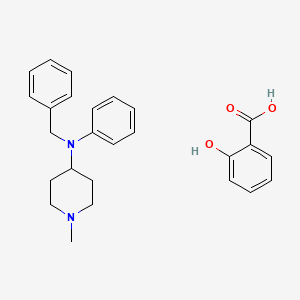
Bamipine salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bamipine salicylate is a pharmaceutical compound known for its antihistamine and anticholinergic properties. It is primarily used as an antipruritic agent, which means it helps relieve itching. This compound is often applied topically in the form of ointments or gels to treat allergic skin reactions and insect bites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bamipine salicylate involves the reaction of bamipine with salicylic acid. Bamipine itself is synthesized through a multi-step process starting from piperidine derivatives. The key steps include:
N-Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base to form N-benzylpiperidine.
N-Methylation: The N-benzylpiperidine is then methylated using methyl iodide.
N-Phenylation: The final step involves the reaction of the N-methyl-N-benzylpiperidine with phenylmagnesium bromide to form bamipine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Bamipine salicylate undergoes several types of chemical reactions, including:
Oxidation: Bamipine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert bamipine to its corresponding amine derivatives.
Substitution: Bamipine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives of bamipine.
Reduction: Amine derivatives of bamipine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bamipine salicylate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of antihistamines and their interactions with other molecules.
Biology: Researchers use this compound to investigate the mechanisms of allergic reactions and the role of histamine in these processes.
Medicine: It is studied for its potential use in treating various allergic conditions and its effectiveness compared to other antihistamines.
Mécanisme D'action
Bamipine salicylate exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding to these receptors and causing allergic symptoms. The compound also has anticholinergic properties, which means it can block the action of acetylcholine, a neurotransmitter involved in various physiological functions. This dual action helps in reducing itching and other allergic symptoms .
Comparaison Avec Des Composés Similaires
Diphenhydramine: Another first-generation antihistamine with similar antihistamine and anticholinergic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Hydroxyzine: An antihistamine with sedative properties used to treat anxiety and allergies.
Comparison:
Diphenhydramine: Both bamipine salicylate and diphenhydramine are effective in treating allergic reactions, but this compound is primarily used topically, whereas diphenhydramine is available in both oral and topical forms.
Chlorpheniramine: Chlorpheniramine is less sedative compared to this compound, making it more suitable for daytime use.
Propriétés
Numéro CAS |
56499-37-7 |
|---|---|
Formule moléculaire |
C26H30N2O3 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H24N2.C7H6O3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;8-6-4-2-1-3-5(6)7(9)10/h2-11,19H,12-16H2,1H3;1-4,8H,(H,9,10) |
Clé InChI |
KPPSLHAABXQQOD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


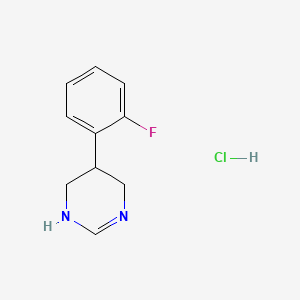
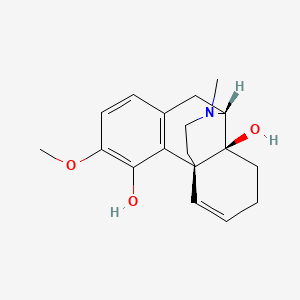
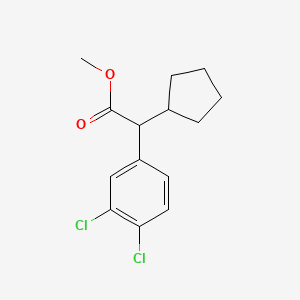
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)
